2-[Di(sec-butoxy)methoxy]butane
Description
2-[Di(sec-butoxy)methoxy]butane, also identified as 2-(sec-butoxymethoxy)butane (IUPAC name), is an ether derivative with a butane backbone substituted at the second carbon by a methoxy group further modified with two sec-butoxy substituents. Its molecular formula is C₉H₂₀O₂, with a molecular weight of 160.26 g/mol . Structurally, it consists of a central methoxy group (–O–CH₂–O–) flanked by two branched sec-butyl (–O–C(CH₃)CH₂CH₃) groups, contributing to its steric hindrance and unique physicochemical properties. This compound is primarily utilized in industrial synthesis as a solvent or intermediate for complex alkoxylation reactions .
Properties
CAS No. |
16754-48-6 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-[di(butan-2-yloxy)methoxy]butane |
InChI |
InChI=1S/C13H28O3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
InChI Key |
IFHAZTNQCKGTRS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(OC(C)CC)OC(C)CC |
Canonical SMILES |
CCC(C)OC(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-[Di(sec-butoxy)methoxy]butane with analogous alkoxy-substituted butanes and methoxy-branched ethers. Key parameters include molecular weight, branching effects, and physical properties (Table 1).
Molecular and Structural Differences
(a) 2-Methoxy-2-methylbutane (CAS 994-05-8)
(b) 2-Ethoxy-2-methylbutane (CAS 919-94-8)
(c) Di-sec-butoxy Methane (CAS 2568-92-5)
- Synonym: 2-(sec-Butoxymethoxy)butane
- Formula : C₉H₂₀O₂
- Molecular weight : 160.26 g/mol
- Structure: Identical to the target compound, confirming nomenclature overlap .
Physical Properties and Reactivity
Table 1: Comparative Physical Properties of Alkoxy-Substituted Butanes
*Estimated based on homologous series and vapor pressure data .
Key Observations :
Branching Impact : The sec-butoxy groups in 2-[Di(sec-butoxy)methoxy]butane increase hydrophobicity (higher LogP) and reduce water solubility compared to methoxy or ethoxy analogs.
Thermal Stability : Higher boiling points correlate with increased molecular weight and branching, making the target compound suitable for high-temperature reactions .
Synthetic Utility : Patent literature highlights sec-butoxy groups as favorable for stabilizing intermediates in alkoxylation processes, contrasting with linear alkoxy groups (e.g., n-butoxy), which exhibit lower steric protection .
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